Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]-
Description
The compound Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- (hereafter referred to as the "target compound") is a salicylic acid derivative featuring a hydroxyl group at position 2 and a complex substituent at position 3. The substituent consists of a thioxomethyl group (-C(=S)-) linked to a 2-propenylamino (allylamino) moiety. The thioxomethyl and allylamino groups may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic effects, or covalent interactions .
Properties
IUPAC Name |
2-hydroxy-5-(prop-2-enylcarbamothioylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-2-5-12-11(17)13-7-3-4-9(14)8(6-7)10(15)16/h2-4,6,14H,1,5H2,(H,15,16)(H2,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOIDNQRXHMHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366704 | |
| Record name | ST50036567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-60-8 | |
| Record name | ST50036567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- typically involves multiple steps, starting with the preparation of the benzoic acid core. The hydroxy group is introduced through a hydroxylation reaction, while the propenylamino and thioxomethylamino groups are added via substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The thioxomethyl group may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Benzoic Acid, 2-Hydroxy-5-[[(Phenylamino)thioxomethyl]amino]- (CAS 62773-62-0)
- Structure: Differs from the target compound by replacing the allylamino group with a phenylamino group.
- Molecular Formula : C₁₄H₁₂N₂O₃S.
- The absence of an unsaturated allyl chain reduces opportunities for π-π stacking or radical-mediated reactions.
- Implications : The phenyl substitution may enhance stability but reduce reactivity in biological systems. This compound could serve as a reference for studying the role of aromatic vs. aliphatic substituents in drug design .
Benzoic Acid, 2-Chloro-5-(((3-Methyl-2-Thienyl)thioxomethyl)amino)- Ester (CAS 172998-60-6)
- Structure : Features a chlorine atom at position 2 (vs. hydroxyl in the target compound) and a thiophene-based thioxomethyl group at position 4.
- Molecular Formula: C₂₀H₂₄ClNO₂S₂.
- The thiophene ring introduces sulfur-containing heteroaromaticity, which may improve binding to metalloenzymes or redox-active targets. Esterification (2-methyl-1-isopropylpropyl ester) increases lipophilicity, favoring passive diffusion across biological membranes.
- Implications : This compound highlights how halogenation and esterification can modulate bioavailability and target specificity .
2-Hydroxy-5-[(3-Methylthiophen-2-yl)methylcarbamoylamino]benzoic Acid (CAS 1540847-46-8)
- Structure : Contains a carbamoyl linkage to a 3-methylthiophene-methyl group at position 5.
- Molecular Formula : C₁₄H₁₄N₂O₄S.
- Predicted pKa of 3.16 suggests moderate acidity, comparable to salicylic acid (pKa ~2.97). Thiophene-methyl substitution may enhance metabolic stability compared to allyl groups.
- Implications : The carbamoyl-thiophene motif could be advantageous in designing protease or kinase inhibitors .
Caprylyl Salicylic Acid (CAS 78418-01-6)
- Structure : 2-Hydroxy-5-(1-oxooctyl)benzoic acid, with a long-chain alkyl ketone substituent.
- Molecular Formula : C₁₅H₁₈O₅.
- Key Differences: The octanoyl group (C₈H₁₅O-) introduces significant hydrophobicity, making it suitable for topical applications (e.g., acne treatments).
- Implications : This compound underscores the trade-off between hydrophobicity and bioactivity in cosmetic and pharmaceutical formulations .
Lavendustin C (5-[[(2,5-Dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic Acid)
- Structure: Features a dihydroxybenzylamino group at position 5.
- Molecular Formula : C₁₄H₁₂N₂O₅.
- Key Differences: The catechol (2,5-dihydroxyphenyl) group enables strong antioxidant activity and metal chelation.
- Implications : The presence of multiple hydroxyl groups enhances water solubility but may reduce metabolic stability .
Biological Activity
Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- (CAS No. 62773-60-8) is a compound of interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- IUPAC Name : 2-hydroxy-5-(prop-2-enylcarbamothioylamino)benzoic acid
- InChI Key : XZOIDNQRXHMHJF-UHFFFAOYSA-N
The compound features a hydroxyl group, a carboxylic acid, and a thioxomethyl group, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Certain benzoic acid derivatives have shown effectiveness against bacteria and fungi, suggesting potential as antimicrobial agents.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Cytotoxic Effects : Studies have indicated that some derivatives can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy.
- Protein Degradation Pathways : Recent studies have highlighted that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). For instance, compounds derived from Bjerkandera adusta demonstrated significant activation of these pathways in human fibroblasts .
- Enzyme Interaction : In silico studies suggest that benzoic acid derivatives can bind effectively to cathepsins B and L, enzymes involved in protein degradation. This interaction may enhance their therapeutic efficacy against age-related diseases .
- Anti-inflammatory Activity : Some derivatives have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), with promising results in reducing pain and inflammation through COX-2 inhibition .
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various benzoic acid derivatives on Hep-G2 and A2058 cancer cell lines. The results indicated low cytotoxicity (less than 5% inhibition) across all tested concentrations, suggesting a selective action that may spare normal cells while targeting cancerous ones .
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of benzoic acid derivatives against several pathogens. The findings revealed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating their potential as alternative antimicrobial agents .
Study 3: In Silico Binding Affinity
An in silico analysis assessed the binding affinity of various benzoic acid derivatives to COX-2 receptors. The results showed enhanced binding capabilities compared to traditional NSAIDs, suggesting a pathway for developing safer analgesics with fewer side effects .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
